

# Molecular formula and CAS number for Sodium dibunate.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Sodium dibunate*

Cat. No.: *B1681042*

[Get Quote](#)

## In-Depth Technical Guide: Sodium Dibunate

For Researchers, Scientists, and Drug Development Professionals

## Core Compound Details

**Sodium dibunate** is a synthetically derived compound recognized for its antitussive properties. This technical guide provides a comprehensive overview of its chemical identity, mechanism of action, and available data for research and development purposes.

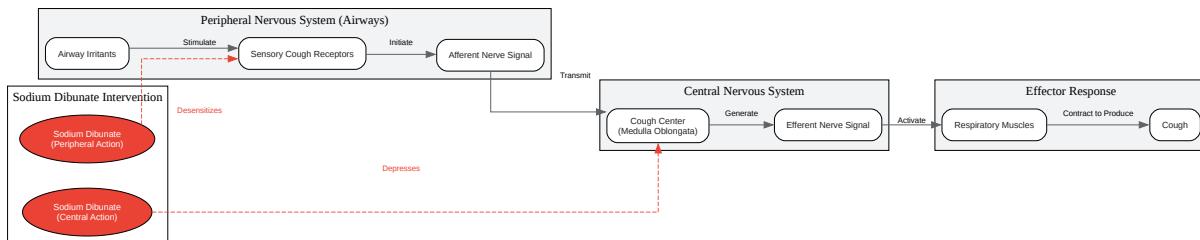
| Parameter            | Data                                            | Reference                                                                       |
|----------------------|-------------------------------------------------|---------------------------------------------------------------------------------|
| Molecular Formula    | $C_{18}H_{23}NaO_3S$                            | <a href="#">[1]</a> <a href="#">[2]</a>                                         |
| CAS Number           | 14992-59-7                                      | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Alternate CAS Number | 39315-52-1                                      | <a href="#">[1]</a>                                                             |
| Molecular Weight     | 342.43 g/mol                                    | <a href="#">[1]</a> <a href="#">[2]</a>                                         |
| IUPAC Name           | Sodium 2,6-di-tert-butylnaphthalene-1-sulfonate | <a href="#">[1]</a>                                                             |
| Synonyms             | Dibunate sodium, Becantex, Keuten               | <a href="#">[1]</a> <a href="#">[5]</a>                                         |

# Mechanism of Action: A Dual Approach to Cough Suppression

**Sodium dibunate** exerts its antitussive effects through a dual mechanism, targeting both the peripheral and central nervous systems to suppress the cough reflex.[6] While the precise molecular interactions are still under investigation, the current understanding points to the following pathways:

## Peripheral Action: Desensitizing Airway Receptors

The initial and primary action of **sodium dibunate** is believed to occur at the peripheral level within the respiratory tract. It is thought to act on the afferent nerve fibers, specifically the sensory cough receptors located in the pharynx, larynx, and trachea.[6] By suppressing the sensitivity of these receptors, **sodium dibunate** reduces the initiation of the cough reflex in response to irritants.[6] This mechanism is similar to other peripherally acting antitussives which aim to block the initial signals of the cough arc.[5]


## Central Action: Modulating the Cough Center

In addition to its peripheral effects, **sodium dibunate** is also postulated to have a depressant effect on the central cough center located in the medulla oblongata of the brainstem.[6] This central action would further dampen the cough reflex, reducing the frequency and intensity of coughing.[6] This suggests that the compound can cross the blood-brain barrier to exert its effects on the central nervous system.

Some evidence also suggests that **sodium dibunate** may possess mild bronchodilator properties, which could contribute to its overall therapeutic effect by relaxing the smooth muscles of the airways.[6]

## Proposed Signaling Pathway and Experimental Workflow

To visualize the proposed mechanism of action, the following diagram illustrates the key stages of the cough reflex and the points at which **sodium dibunate** is believed to intervene.



[Click to download full resolution via product page](#)

Proposed mechanism of action for **Sodium Dibunate**.

## Experimental Protocols

Detailed experimental protocols for the evaluation of **sodium dibunate**'s antitussive efficacy are not extensively available in recent literature. However, based on historical studies and general pharmacological practices for antitussive agents, the following methodologies are likely to have been employed.

## Preclinical In Vivo Models

- **Animal Model:** Guinea pigs are a commonly used model for cough studies due to their sensitive and reproducible cough reflex.
- **Cough Induction:** Cough can be induced by exposure to irritants such as citric acid or capsaicin aerosol. The number of coughs is recorded over a specified period.
- **Drug Administration:** **Sodium dibunate** would be administered orally or via injection at varying doses prior to the introduction of the cough-inducing agent.

- Data Analysis: The frequency and intensity of coughing in the treated group are compared to a control group (vehicle-treated) to determine the dose-dependent antitussive effect.

## Clinical Trial Design (Hypothetical)

- Study Design: A randomized, double-blind, placebo-controlled crossover study is the gold standard for evaluating antitussive drugs in humans.
- Patient Population: Subjects with a stable, chronic cough.
- Intervention: Participants would receive either **sodium dibunate** at a specified dose or a placebo for a set treatment period, followed by a washout period and then crossover to the other treatment.
- Efficacy Endpoints:
  - Primary: Objective 24-hour cough frequency monitoring using validated sound recording devices.
  - Secondary: Subjective measures such as cough severity scores (e.g., Visual Analog Scale), cough-specific quality of life questionnaires, and patient-reported outcomes.
- Safety and Tolerability: Monitoring and recording of any adverse events throughout the study period.

## Quantitative Data

A comprehensive summary of quantitative data from historical clinical trials is not readily available in the public domain. The majority of accessible literature describes the qualitative effects and general mechanism of action. Further investigation into the full-text articles of older studies is required to extract specific data on efficacy, such as the percentage reduction in cough frequency at different dosages.

## Conclusion

**Sodium dibunate** is an antitussive agent with a proposed dual mechanism of action, targeting both peripheral and central pathways of the cough reflex. While its molecular formula and CAS number are well-established, there is a need for more modern, detailed studies to fully

elucidate its molecular targets and to provide robust quantitative data on its efficacy and safety. The experimental frameworks outlined in this guide provide a basis for future research into this compound for the development of novel antitussive therapies.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Sodium Dibunate | C18H23NaO3S | CID 23672302 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 2. Sodium Dibunate [drugfuture.com]
- 3. Dibunate sodium - Safety Data Sheet [chemicalbook.com]
- 4. Dibunate sodium | CAS#:14992-59-7 | Chemsoc [chemsoc.com]
- 5. Dibunate - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Sodium Dibunate? [synapse.patsnap.com]
- To cite this document: BenchChem. [Molecular formula and CAS number for Sodium dibunate.]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1681042#molecular-formula-and-cas-number-for-sodium-dibunate\]](https://www.benchchem.com/product/b1681042#molecular-formula-and-cas-number-for-sodium-dibunate)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)